molecular formula C17H12F5N3O3 B2423078 (Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate CAS No. 875712-88-2

(Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate

Cat. No. B2423078
CAS RN: 875712-88-2
M. Wt: 401.293
InChI Key: JPIINNUETYKZPE-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate is a useful research compound. Its molecular formula is C17H12F5N3O3 and its molecular weight is 401.293. The purity is usually 95%.
BenchChem offers high-quality (Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Assembly and Molecular Conformation

The compound, a variant of (Z)-ethyl acrylate, demonstrates interesting properties in supramolecular assembly and molecular conformation. A study explored the synthesis and characteristics of a similar compound, emphasizing its role in forming a three-dimensional supramolecular network through hydrogen bonding and π⋯π stacking interactions. These interactions are crucial in stabilizing the self-assembly process and the molecular conformation, as highlighted by Hirshfeld surface analysis and DFT calculations (Matos et al., 2016).

Crystal Structure and Hydrogen Bonding

Another study focused on a related compound's crystal structure, revealing a significant dihedral angle between the chlorobenzene and fluorobenzene rings and the presence of both intramolecular and intermolecular hydrogen bonds. These structural features suggest potential applications in fields where molecular packing and bonding interactions are of interest (Zhang Dehua & Zhang Xiaoyan, 2008).

properties

IUPAC Name

ethyl (Z)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5N3O3/c1-2-28-17(27)8(6-24-16-13(22)5-12(21)15(23)25-16)14(26)7-3-10(19)11(20)4-9(7)18/h3-6,26H,2H2,1H3,(H2,23,25)/b14-8-,24-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMSOAWOEUYVQP-QYHJDKCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC(=C(C=C1F)F)F)O)C=NC2=C(C=C(C(=N2)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC(=C(C=C1F)F)F)\O)/C=N/C2=C(C=C(C(=N2)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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